- Synthesis of selective aldosterone receptor antagonist drug Eplerenone, Guangzhou Huagong, 2015, 43(3), 82-83

Cas no 95716-70-4 (Δ9,11-Eplerenone)

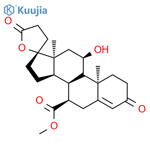

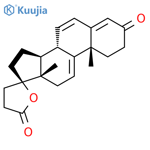

Δ9,11-Eplerenone structure

商品名:Δ9,11-Eplerenone

Δ9,11-Eplerenone 化学的及び物理的性質

名前と識別子

-

- Pregna-4,9(11)-diene-7,21-dicarboxylic acid,17-hydroxy-3-oxo-g-lactone,methyl ester(7a,17a)-

- Δ9,11-Eplerenone

- (2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate

- (7a,17a)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylic acid g-lactone methyl ester

- Eplerenone intermediate

- Pregna-4,9(11)-diene-7,21-dicarboxylicacid, 17-hydroxy-3-oxo-, g-lactone, methyl ester, (7a,17a)- (9CI)

- 7a-(Methoxycarbonyl)-9(11)D-canrenone

- D9,11-Eplerenone

- Methyl (8R,10S,13S,14R,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopen

- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, methyl ester, (7α,17α)- (9CI)

- 7α-(Methoxycarbonyl)-9(11)Δ-canrenone

- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-,g-lactone, methyl ester, (7a,17a)-

- C24H30O5

- AKOS015920137

- EPLERENONE IMPURITY C [EP IMPURITY]

- methyl (1R,3aS,3bR,4R,9aS,11aS)-9a,11a-dimethyl-5',7-dioxo-2,3,3a,3b,4,5,7,8,9,9a,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-4-carboxylate

- (7a,17a)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylicacid g-lactone methyl ester

- 7alpha-(Methoxycarbonyl)-3-oxo-17alpha-pregna-4,9(11)-diene-21,17-carbolactone

- Eplerenone impurity C [EP]

- PREGNA-4,9(11)-DIENE-7,21-DICARBOXYLIC ACID, 17-HYDROXY-3-OXO-, .GAMMA.-LACTONE, 7-METHYL ESTER, (7.ALPHA.,17.ALPHA.)-

- CS-0158286

- METHYL (1R,3AS,3BR,4R,9AS,11AS)-9A,11A-DIMETHYL-5',7-DIOXO-3,3A,3B,4,5,8,9,11-OCTAHYDRO-2H-SPIRO[CYCLOPENTA[A]PHENANTHRENE-1,2'-OXOLANE]-4-CARBOXYLATE

- (7alpha,17alpha)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylicacid g-lactone methyl ester

- Q-102808

- UNII-J8799R5TMR

- Methyl (7R,8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate

- Delta9,11-Eplerenone

- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, ?-lactone, 7-methyl ester, (7a,17a)-; Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, ?-lactone, methyl ester, (7a,17a)- (9CI); 7a-(Methoxycarbonyl)-9(11)?-canrenone; ?9,11-Eplerenone; 7a-(Methoxycarbonyl)-3-oxo-17a-pregna-4,9(11)-diene-21,17-carbolactone

- 95716-70-4

- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone, 7-methyl ester, (7alpha,17alpha)-

- delta 9,11-Eplerenone

- 7.ALPHA.-(METHOXYCARBONYL)-3-OXO-17.ALPHA.-PREGNA-4,9(11)-DIENE-21,17-CARBOLACTONE

- methyl (2R,2'S,9'R,10'R,11'S,15'S)-2',15'-dimethyl-5,5'-dioxospiro[oxolane-2,14'-tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecane]-1'(17'),6'-diene-9'-carboxylate

- SCHEMBL14085016

- DS-1266

- (7alpha,17alpha)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylic Acid gamma-Lactone 7-Methyl Ester

- J8799R5TMR

-

- MDL: MFCD11112034

- インチ: 1S/C24H30O5/c1-22-8-4-15(25)12-14(22)13-16(21(27)28-3)20-17(22)5-9-23(2)18(20)6-10-24(23)11-7-19(26)29-24/h5,12,16,18,20H,4,6-11,13H2,1-3H3/t16-,18+,20-,22+,23+,24-/m1/s1

- InChIKey: GWEKWJOSBYDYDP-DPOGTSLVSA-N

- ほほえんだ: C[C@]12CC=C3[C@]4(CCC(=O)C=C4C[C@H]([C@H]3[C@@H]1CC[C@]12CCC(=O)O1)C(=O)OC)C

計算された属性

- せいみつぶんしりょう: 398.20900

- どういたいしつりょう: 398.209

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 29

- 回転可能化学結合数: 2

- 複雑さ: 869

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 69.7

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 580.2°C at 760 mmHg

- フラッシュポイント: 251.7±30.2 °C

- 屈折率: 1.576

- PSA: 69.67000

- LogP: 3.91330

- じょうきあつ: 0.0±1.6 mmHg at 25°C

Δ9,11-Eplerenone セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H402

- 警告文: P280-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Sealed in dry,Room Temperature

Δ9,11-Eplerenone 税関データ

- 税関コード:2942000000

- 税関データ:

中国税関番号:

2942000000

Δ9,11-Eplerenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A1097812-250mg |

(7A,17A)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylic acid g-lactone methyl ester |

95716-70-4 | 95% | 250mg |

RMB 111.20 | 2025-02-21 | |

| Chemenu | CM219483-1g |

(2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate |

95716-70-4 | 95% | 1g |

$70 | 2022-09-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228926-100mg |

(2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate |

95716-70-4 | 98% | 100mg |

¥84.00 | 2024-04-23 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A886124-250mg |

Δ9,11-Eplerenone |

95716-70-4 | 95% | 250mg |

¥168.00 | 2022-10-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188855-50mg |

Δ9,11-Eplerenone |

95716-70-4 | 95% | 50mg |

¥47.90 | 2023-09-04 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A886124-1g |

Δ9,11-Eplerenone |

95716-70-4 | 95% | 1g |

¥333.00 | 2022-01-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BC224-50mg |

Δ9,11-Eplerenone |

95716-70-4 | 95+% | 50mg |

64.0CNY | 2021-07-12 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188855-250mg |

Δ9,11-Eplerenone |

95716-70-4 | 95% | 250mg |

¥159.90 | 2023-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228926-5g |

(2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate |

95716-70-4 | 98% | 5g |

¥865.00 | 2024-04-23 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A886124-5g |

Δ9,11-Eplerenone |

95716-70-4 | 95% | 5g |

¥1,117.80 | 2022-01-12 |

Δ9,11-Eplerenone 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Acetic acid , Potassium acetate Solvents: Water ; 120 °C; 1 h

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid Solvents: Acetic anhydride ; 40 - 45 °C; 20 h, 40 - 45 °C

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Environmentally-friendly method for preparing of eplerenone intermediate δ 9,11-eplerenone, China, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: N,N-Diethyl-1,1,2,3,3,3-hexafluoro-1-propanamine Solvents: Acetonitrile ; 15 - 25 °C; 8.5 h, 15 - 25 °C

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, rt

リファレンス

- Preparation method of Eplerenone intermediate, China, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ; 10 °C; 2 h, 20 - 25 °C; 1 h, 20 - 25 °C

1.2 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Sodium chloride Solvents: Water

リファレンス

- Preparation of 7α-cyano-3-oxo-17α-pregn-4,9(11)-dien-21,17-carbolactone and 11α-hydroxy-3-oxo-17α-pregn-4,6-dien-21,17-carbolactone as intermediates in synthesis of eplerenone, Italy, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Acetic anhydride , Potassium formate Solvents: Formic acid ; rt → 70 °C; 17 h, 70 °C

1.2 70 °C → 100 °C; 2 h, 100 °C

1.2 70 °C → 100 °C; 2 h, 100 °C

リファレンス

- Canrenone derivative, its preparation method and application in synthesis of Eplerenone, China, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C

1.2 Reagents: Formic acid , Acetic anhydride , Potassium formate ; 100 °C

1.2 Reagents: Formic acid , Acetic anhydride , Potassium formate ; 100 °C

リファレンス

- A diastereoselective synthesis of 7α-nitromethyl steroid derivative and its use for an efficient synthesis of eplerenone, Steroids, 2012, 77(11), 1086-1091

合成方法 7

はんのうじょうけん

1.1 Reagents: N,N-Diethyl-1,1,2,3,3,3-hexafluoro-1-propanamine , N,N-Diethyl-1,2,3,3,3-pentafluoro-1-propen-1-amine Solvents: Chloroform ; rt; 30 h, 30 °C

1.2 Reagents: Methanol ; 30 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 8

1.2 Reagents: Methanol ; 30 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 8

リファレンス

- Process for the preparation of 7α-(methoxycarbonyl)-3-oxo-17α-pregna-4,9(11)-diene-21,17-carbolactone, a useful intermediate for the synthesis of molecules with pharmacological activity, European Patent Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Imidazole , Sulfuryl chloride Solvents: Tetrahydrofuran ; -10 °C; 30 min, -10 °C; 1 h, rt

リファレンス

- Synthesis and physicochemical characterization of the process-related impurities of eplerenone, an antihypertensive drug, Molecules, 2017, 22(8),

合成方法 9

はんのうじょうけん

1.1 Reagents: Pyridine , Phosphorus oxychloride ; 24 h, rt

リファレンス

- Synthesis of Eplerenone from 11α-hydroxycanrenone, China, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sodium acetate Solvents: Tetrahydrofuran , Water ; 1 h, rt

1.2 Reagents: Osmium tetroxide Solvents: 1,4-Dioxane , Water ; 0.5 h, rt

1.3 Reagents: Sodium periodate ; 12 h, rt

1.4 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 8 h, 0 °C

1.5 Reagents: Water

1.2 Reagents: Osmium tetroxide Solvents: 1,4-Dioxane , Water ; 0.5 h, rt

1.3 Reagents: Sodium periodate ; 12 h, rt

1.4 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 8 h, 0 °C

1.5 Reagents: Water

リファレンス

- Method for synthesizing Eplerenone, China, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sodium acetate Solvents: Isobutyl vinyl ether , Tetrahydrofuran , Water ; 1 h, rt

1.2 Reagents: Osmium tetroxide Solvents: 1,4-Dioxane , Water ; 15 min, rt

1.3 Reagents: Sodium periodate ; 16 h, rt

1.4 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 0 - 5 °C; 5 °C → rt; 6 - 8 h, rt

1.2 Reagents: Osmium tetroxide Solvents: 1,4-Dioxane , Water ; 15 min, rt

1.3 Reagents: Sodium periodate ; 16 h, rt

1.4 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 0 - 5 °C; 5 °C → rt; 6 - 8 h, rt

リファレンス

- Novel method for preparation of Eplerenone, a steroid-type aldosterone receptor antagonist, with androstenedione, China, , ,

合成方法 12

はんのうじょうけん

リファレンス

- Stereoselective construction of a steroid 5α,7α-oxymethylene derivative and its use in the synthesis of eplerenone, Steroids, 2011, 76(1-2), 56-59

合成方法 13

はんのうじょうけん

1.1 Solvents: Dimethylformamide , Water ; 3 h, reflux; reflux → 70 °C

リファレンス

- Method for synthesis of steroid medicine Eplerenone, China, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Potassium bicarbonate Solvents: Acetone , Water ; 2 h, 45 °C

1.2 3 h, 45 °C

1.3 Reagents: Potassium bicarbonate Catalysts: Triethylamine Solvents: Water ; 1 h, 45 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 45 °C → 0 °C

1.2 3 h, 45 °C

1.3 Reagents: Potassium bicarbonate Catalysts: Triethylamine Solvents: Water ; 1 h, 45 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 45 °C → 0 °C

リファレンス

- A New Approach to the Furan Degradation Problem Involving Ozonolysis of the trans-Enedione and Its Use in a Cost-Effective Synthesis of Eplerenone, Organic Letters, 2006, 8(10), 2111-2113

合成方法 15

はんのうじょうけん

1.1 Reagents: Boron trichloride Solvents: Dichloromethane , Tetrahydrofuran ; 5 °C

1.2 Reagents: Phosphorus pentachloride ; 10 min, 5 °C; 5 °C → 0 °C

1.3 Reagents: Water ; 10 min, < 20 °C

1.2 Reagents: Phosphorus pentachloride ; 10 min, 5 °C; 5 °C → 0 °C

1.3 Reagents: Water ; 10 min, < 20 °C

リファレンス

- Preparation of Eplerenone, China, , ,

合成方法 16

はんのうじょうけん

1.1 Solvents: Dichloromethane ; rt → 0 °C

1.2 Solvents: Diethyl ether ; 0 - 10 °C

1.3 Reagents: Alumina ; rt

1.2 Solvents: Diethyl ether ; 0 - 10 °C

1.3 Reagents: Alumina ; rt

リファレンス

- Process for the preparation of eplerenone from 11α-hydroxycanrenone, Italy, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Lithium chloride Solvents: Dimethylformamide ; 20 min, rt

1.2 Reagents: Acetone cyanohydrin ; 5 min, rt

1.3 Reagents: Triethylamine ; rt → 85 °C; 15 h, 85 °C

1.4 Reagents: Sodium carbonate Solvents: Water ; 5 min, 85 °C; 85 °C → 0 °C

1.5 Reagents: Sodium hypochlorite Solvents: Water

1.6 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 5 h, 80 °C; 80 °C → 0 °C; 2 h, 0 °C

1.7 Solvents: Methanol ; 20 h, reflux

1.8 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Acetone cyanohydrin ; 5 min, rt

1.3 Reagents: Triethylamine ; rt → 85 °C; 15 h, 85 °C

1.4 Reagents: Sodium carbonate Solvents: Water ; 5 min, 85 °C; 85 °C → 0 °C

1.5 Reagents: Sodium hypochlorite Solvents: Water

1.6 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 5 h, 80 °C; 80 °C → 0 °C; 2 h, 0 °C

1.7 Solvents: Methanol ; 20 h, reflux

1.8 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Preparation of methyl 9α,11α-epoxy-17β-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylate γ-lactone (Eplerenone), China, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Potassium bicarbonate Solvents: Acetone , Water ; 2 h, 45 °C

1.2 3 h, 45 °C

1.3 Reagents: Triethylamine , Potassium bicarbonate Solvents: Water ; 1 h, 45 °C; 45 °C → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 3 h, 45 °C

1.3 Reagents: Triethylamine , Potassium bicarbonate Solvents: Water ; 1 h, 45 °C; 45 °C → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Eplerenone intermediate, preparation method and application in preparation of Eplerenone, China, , ,

合成方法 19

はんのうじょうけん

1.1 Reagents: Ozone ; -50 °C; -50 °C → -20 °C

1.2 Reagents: Iron ; -20 °C

1.2 Reagents: Iron ; -20 °C

リファレンス

- Method for synthesizing 7a-(methylformate)-9(11)-ene canrenone, China, , ,

合成方法 20

はんのうじょうけん

1.1 Reagents: Potassium bicarbonate Solvents: Tetrahydrofuran ; 10 °C

リファレンス

- Preparation of eplerenone with high efficiency and low pollution, China, , ,

Δ9,11-Eplerenone Raw materials

- Pregn-4-ene-7,21-dicarboxylicacid, 17-hydroxy-11-[(methylsulfonyl)oxy]-3-oxo-, g-lactone, methyl ester, (7a,11a,17a)-

- Pregna-4,9(11)-diene-21-carboxylic acid, 7-[(2E)-1,4-dioxo-2-penten-1-yl]-17-hydroxy-3-oxo-, γ-lactone, (7α,17α)-

- Δ9-Canrenone

- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, (7α,17α)-

- 11a-Hydroxy Mexrenone

- Pregn-9(11)-ene-7,21-dicarboxylic acid, 5,17-dihydroxy-3-oxo-, di-γ-lactone, (5α,7α,17α)- (9CI)

- Pregna-4,9(11)-diene-21-carboxylic acid, 17-hydroxy-7-(5-methyl-2-furanyl)-3-oxo-, γ-lactone, (7α,17α)-

Δ9,11-Eplerenone Preparation Products

Δ9,11-Eplerenone 関連文献

-

2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

95716-70-4 (Δ9,11-Eplerenone) 関連製品

- 302-23-8(Progesterone Acetate)

- 360-70-3(Nandrolone decanoate)

- 434-05-9(Metenolone acetate)

- 1045-69-8(Testosterone acetate)

- 1449-61-2(Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-)

- 976-71-6(Canrenone)

- 57-85-2(Testosterone propionate)

- 71-58-9(Medroxyprogesterone acetate)

- 303-42-4(Metenolone enanthate)

- 13832-70-7(Stearyl glycyrrhetinate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:95716-70-4)(7a,17a)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylicacid g-lactone methyl ester

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ